2-Phenylpropane-1-thiol

Description

Structural Significance and Chirality Considerations of 2-Phenylpropane-1-thiol

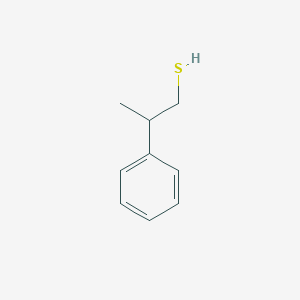

The structure of this compound (C₉H₁₂S) consists of a propane (B168953) backbone with a phenyl group attached to the second carbon atom and a thiol (-SH) functional group at the first carbon atom. nih.gov This specific arrangement results in the second carbon atom being a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)-2-phenylpropane-1-thiol and (S)-2-phenylpropane-1-thiol.

The synthesis of these enantiomerically pure forms is typically achieved from their corresponding chiral precursors, (R)- and (S)-2-phenylpropane-1-ol. amazonaws.com The process involves converting the alcohol into a good leaving group, followed by substitution with a sulfur nucleophile. amazonaws.com The distinct three-dimensional arrangement of these enantiomers is crucial, as it dictates their interaction with other chiral molecules and surfaces. This stereospecificity is leveraged in enantioselective synthesis, where the chiral thiol acts as a ligand to control the structure and properties of the final product. nih.gov A notable application is in the synthesis of chiral gold nanoclusters, where the (R)- or (S)-enantiomers of this compound guide the formation of nanoclusters with specific chiroptical properties. amazonaws.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂S nih.gov |

| Molecular Weight | 152.26 g/mol biosynth.com |

| IUPAC Name | This compound americanelements.com |

| CAS Number | 34366-19-3 biosynth.com |

| Appearance | Liquid americanelements.com |

| Canonical SMILES | CC(CS)C1=CC=CC=C1 americanelements.com |

Overview of Thiol Chemistry Relevance in Advanced Materials and Catalysis

The thiol functional group (-SH) is central to a vast range of chemical transformations and material applications, providing a foundation for understanding the utility of compounds like this compound.

Advanced Materials: Thiol chemistry is instrumental in materials science for creating dynamic and functional materials. The ability of thiols to form disulfide bonds (RSSR) through oxidation, and for these bonds to be reversibly broken under mild conditions, is a key feature. mdpi.com This dynamic covalent chemistry is exploited to produce stimulus-responsive materials, such as polymers that change their properties in response to pH or redox state changes. mdpi.com Thiols are also widely used in the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. sigmaaldrich.comsigmaaldrich.com These materials are valuable in biomedical applications like tissue engineering and drug delivery. Furthermore, the strong affinity of thiols for the surfaces of noble metals like gold allows for the formation of stable self-assembled monolayers (SAMs), a cornerstone of nanotechnology for modifying surface properties and fabricating sensors. creative-proteomics.com

Catalysis: In the realm of catalysis, thiols and their derivatives play multifaceted roles. They are recognized for their participation in redox catalysis, where the thiol-disulfide interconversion is a key step. nih.govnih.gov Thiol-rich peptides are being explored as primitive catalysts that could have played a role in the origin of life. mdpi.com In modern synthetic chemistry, the addition of thiols to alkenes and alkynes (thiol-ene and thiol-yne reactions) is an efficient method for constructing carbon-sulfur bonds, which are present in many pharmaceuticals and natural products. bohrium.commdpi.com The development of visible-light photoredox catalysis has provided milder and more sustainable conditions for these reactions, often proceeding through a thiyl radical intermediate. bohrium.commdpi.com Thiols also serve as essential ligands in homogeneous catalysis, where they bind to metal centers and modulate their reactivity and selectivity, as demonstrated by the use of this compound in the synthesis of chiral nanoclusters with potential catalytic applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHURJWYGHGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34366-19-3 | |

| Record name | 2-phenylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Phenylpropane 1 Thiol and Its Functionalized Derivatives

Direct Synthesis Routes to 2-Phenylpropane-1-thiol

The direct formation of the thiol group in this compound can be achieved through several established synthetic pathways, primarily involving nucleophilic substitution or radical-mediated reactions.

Nucleophilic Substitution Pathways for Thiol Synthesis

A common and effective method for the synthesis of thiols is through the S_N2 reaction of an appropriate alkyl halide with a sulfur nucleophile. For the synthesis of this compound, this would typically involve the reaction of a 1-halo-2-phenylpropane (e.g., 1-chloro- or 1-bromo-2-phenylpropane) with a source of the hydrosulfide (B80085) anion (SH⁻).

One widely used reagent for this transformation is sodium hydrosulfide (NaSH). The reaction is generally carried out in a polar aprotic solvent to facilitate the nucleophilic attack. A significant challenge in this method is the potential for the newly formed thiol to act as a nucleophile itself, reacting with another molecule of the alkyl halide to form the corresponding dialkyl sulfide (B99878) as a byproduct. To mitigate this, an excess of the hydrosulfide reagent is often employed.

An alternative approach that avoids the issue of sulfide byproduct formation involves the use of thiourea (B124793), (NH₂)₂C=S. In this two-step process, the alkyl halide first reacts with thiourea to form a stable intermediate, an isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol. This method is often preferred due to its cleaner reaction profile and higher yields of the pure thiol.

Table 1: Comparison of Nucleophilic Substitution Methods for Thiol Synthesis

| Method | Sulfur Nucleophile | Key Intermediate | Advantages | Disadvantages |

| Direct Thiolation | Sodium Hydrosulfide (NaSH) | None | One-step process, readily available reagent. | Potential for sulfide byproduct formation. |

| Thiourea Method | Thiourea ((NH₂)₂C=S) | Isothiouronium Salt | Minimizes sulfide byproduct formation, clean reaction. | Two-step process. |

Radical-Mediated Synthetic Approaches to Thiols

Radical-mediated reactions offer an alternative strategy for the synthesis of thiols, particularly through the addition of hydrogen sulfide (H₂S) to alkenes. For the preparation of this compound, the precursor would be 2-phenylpropene.

The thiol-ene reaction, or hydrothiolation, can proceed via a radical mechanism, typically initiated by UV light, heat, or a radical initiator. This reaction follows an anti-Markovnikov addition pattern, meaning the thiol group adds to the less substituted carbon of the double bond. In the case of 2-phenylpropene, the radical addition of H₂S would lead to the formation of the desired this compound.

This method is highly efficient and atom-economical. The regioselectivity is a key advantage, providing a direct route to the terminal thiol from the corresponding alkene.

Enantioselective Synthesis of Chiral this compound

As this compound contains a stereocenter at the second carbon atom, the synthesis of enantiomerically pure (R)- and (S)-2-phenylpropane-1-thiol is a significant challenge. Two primary strategies for achieving this are the use of chiral auxiliaries and enzymatic kinetic resolution.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary can be removed. While a powerful tool in asymmetric synthesis, the specific application of chiral auxiliaries for the direct synthesis of chiral this compound is not extensively documented in readily available literature.

Enzymatic kinetic resolution is a biocatalytic method that utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For a racemic mixture of this compound, a lipase (B570770) could be used to catalyze the acylation of one enantiomer, for instance, forming a thioester. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. Lipases are known for their high enantioselectivity in the resolution of various chiral alcohols and have been successfully applied to the kinetic resolution of racemic 1-phenylethanol, a structurally related compound. masterorganicchemistry.com This suggests that a similar approach could be viable for resolving racemic this compound.

Table 2: Potential Enantioselective Strategies for this compound

| Strategy | Description | Key Principle | Potential Advantages |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereoselective bond formation. | Diastereoselective reaction control. | High diastereomeric and enantiomeric excesses. |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Enantioselective catalysis. | Mild reaction conditions, high enantioselectivity. |

Derivatization of this compound: Formation of Thioethers and Heterocycles

The thiol group of this compound is a versatile functional handle that allows for a variety of derivatization reactions, leading to the formation of thioethers and sulfur-containing heterocyclic compounds.

Chemical Functionalization via Thioetherification Reactions

Thioethers, also known as sulfides, can be readily prepared from this compound through nucleophilic substitution reactions. encyclopedia.pub The thiol can be deprotonated with a base to form the corresponding thiolate, which is a potent nucleophile. This thiolate can then react with a range of electrophiles, most commonly alkyl halides, to form thioethers. encyclopedia.pub

The choice of base and solvent is crucial for the success of this reaction. Strong bases such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are often used to generate the thiolate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This method allows for the introduction of a wide variety of alkyl, aryl, or other functional groups onto the sulfur atom.

Table 3: General Conditions for Thioetherification of Thiols

| Reactants | Reagents | Solvent | Product |

| Thiol (R-SH) + Alkyl Halide (R'-X) | Base (e.g., NaH, NaOH) | Polar Aprotic (e.g., DMF, Acetone) | Thioether (R-S-R') |

Cyclization Reactions Leading to Thiol-Containing Heterocyclic Scaffolds

The thiol group of this compound and its derivatives can participate in cyclization reactions to form a variety of sulfur-containing heterocycles. These reactions can be either intramolecular or intermolecular.

For intramolecular cyclization, the this compound molecule must first be functionalized with a reactive group that can undergo a ring-closing reaction with the thiol. For example, if a leaving group is introduced at an appropriate position on the phenyl ring or the propyl chain, an intramolecular nucleophilic substitution by the thiol sulfur can lead to the formation of a cyclic thioether.

Another approach is the intramolecular thiol-ene reaction. If an unsaturated functional group (an "ene") is introduced into a derivative of this compound, a radical-mediated cyclization can be initiated, leading to the formation of a sulfur-containing ring. The regioselectivity of such cyclizations depends on the structure of the substrate and the reaction conditions.

Intermolecular reactions, such as the reaction of this compound with a bifunctional electrophile, can also lead to the formation of heterocyclic systems. For instance, reaction with a dihaloalkane could potentially lead to the formation of a sulfur-containing ring. The synthesis of various sulfur heterocycles, such as thienothiophenes, often involves the cyclization of appropriately substituted thiophene (B33073) precursors. While not directly starting from this compound, these methods illustrate the general principles of forming sulfur-containing rings through cyclization of thiol-containing molecules.

Enzyme-Catalyzed Functionalization Incorporating Thiol Moieties

The incorporation and modification of thiol groups in organic molecules through enzymatic catalysis represents a powerful strategy in green chemistry, offering high selectivity and mild reaction conditions. While specific literature on the enzymatic functionalization of this compound is not extensively detailed, a number of well-established enzymatic transformations involving thiols can be extrapolated to this substrate. These methodologies, primarily utilizing hydrolases, oxidoreductases, and transferases, provide a framework for the potential biocatalytic derivatization of this compound.

One of the most explored areas in biocatalysis is the application of lipases, which are known for their promiscuous activity beyond their natural function of lipid hydrolysis. Lipases have been shown to catalyze the formation of carbon-sulfur bonds, for instance, through the Michael addition of thiols to α,β-unsaturated compounds. This reaction proceeds with high chemo- and regioselectivity, often under solvent-free or mild aqueous conditions. For example, lipases from Candida cylindracea and Trichoderma viride have been effective in catalyzing the addition of thiols to activated olefins. mdpi.com This approach could be envisioned for the reaction of this compound with various Michael acceptors.

Another significant lipase-catalyzed reaction is the synthesis of thioesters via transesterification between thiols and vinyl esters. mdpi.com This method provides a green alternative to chemical thioesterification. The reaction is typically performed under mild temperature conditions, and high conversions can be achieved. mdpi.com For instance, Lipase TL IM from Thermomyces lanuginosus has been successfully used for this purpose. mdpi.com

The functionalization of this compound can also be achieved through oxidation of the thiol group to form a disulfide. This transformation is a key process in protein folding and is catalyzed by thiol-disulfide oxidoreductases, such as protein disulfide isomerase (PDI) in eukaryotes. nih.gov These enzymes facilitate the formation of disulfide bridges through a series of thiol-disulfide exchange reactions. nih.gov The enzymatic oxidation of thiols to disulfides can also be mimicked by synthetic catalysts, highlighting the importance of this transformation. tandfonline.com

Furthermore, the thiol group of this compound could be a substrate for S-methylation, a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs). While O-methyltransferases are more common, some have been shown to catalyze the S-methylation of thiol-containing substrates like thiophenol. researchgate.net This enzymatic reaction would yield the corresponding methyl thioether of this compound.

The following tables summarize potential enzyme-catalyzed functionalizations of this compound based on analogous reactions reported in the literature.

Table 1: Potential Lipase-Catalyzed Reactions of this compound

| Reaction Type | Enzyme Example | Michael Acceptor/Acyl Donor | Product | Potential Advantages |

| Michael Addition | Candida cylindracea lipase | α,β-Unsaturated Ketone | 3-(2-Phenylpropylthio)alkan-1-one | High chemo- and regioselectivity, mild conditions |

| Transesterification | Thermomyces lanuginosus lipase (Lipozyme TL IM) | Vinyl Acetate (B1210297) | S-(2-Phenylpropyl) ethanethioate | Green synthesis, high conversion |

Table 2: Potential Oxidoreductase and Transferase-Catalyzed Reactions of this compound

| Reaction Type | Enzyme Family | Enzyme Example | Co-substrate | Product |

| Disulfide Formation | Thiol-disulfide oxidoreductase | Protein Disulfide Isomerase (PDI) | - | Bis(2-phenylpropyl) disulfide |

| S-Methylation | Methyltransferase | Catechol O-methyltransferase (promiscuous activity) | S-Adenosyl-L-methionine (SAM) | 1-(Methylthio)-2-phenylpropane |

It is important to note that while these enzymatic strategies are well-documented for a range of thiol-containing compounds, their specific application to this compound would require experimental validation to determine optimal reaction conditions, enzyme suitability, and product yields. The promiscuous nature of many of these enzymes, however, suggests that this compound is a viable candidate for such biocatalytic transformations.

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Phenylpropane 1 Thiol

Mechanistic Investigations of Thiol-Ene Photopolymerization Reactions

Thiol-ene photopolymerization is a prominent "click" chemistry reaction valued for its high efficiency, low shrinkage, and uniform polymer network formation. wikipedia.orgresearchgate.netnih.gov These reactions typically proceed via a free-radical mediated step-growth mechanism. wikipedia.orgbeilstein-journals.org The process can be initiated by light, heat, or radical initiators, which generate a thiyl radical from the thiol, in this case, the 2-phenylpropane-1-thiyl radical. wikipedia.org

The generally accepted mechanism for thiol-ene photopolymerization involves a two-step propagation cycle. beilstein-journals.orgdiva-portal.org

Initiation and Radical Addition: The process begins with the formation of a thiyl radical (RS•) from 2-phenylpropane-1-thiol, typically through interaction with a photoinitiator or direct photolysis. nih.govbeilstein-journals.orgdiva-portal.org This highly reactive thiyl radical then adds across the double bond of an 'ene' monomer in an anti-Markovnikov fashion. wikipedia.org This step, known as propagation, results in the formation of a carbon-centered radical intermediate. beilstein-journals.org

Chain Transfer: The newly formed carbon-centered radical is highly reactive and readily abstracts a hydrogen atom from another this compound molecule. beilstein-journals.orgdiva-portal.org This chain transfer step regenerates a thiyl radical, which can then participate in another propagation step, continuing the polymerization cycle. wikipedia.org This alternating sequence of radical addition and chain transfer leads to the step-wise formation of a poly(thioether) network. diva-portal.org

When chain transfer is much slower than propagation (kp ≫ kCT), the chain transfer step is rate-limiting, and the polymerization rate is first-order with respect to the thiol concentration and nearly independent of the ene concentration (Rp ∝ [SH]1[ene]0). wikipedia.orgresearchgate.netresearchgate.net This behavior is common in systems with electron-rich alkenes.

When propagation is much slower than chain transfer (kp ≪ kCT), the propagation step is rate-limiting, and the rate is first-order with respect to the ene concentration (Rp ∝ [SH]0[ene]1). wikipedia.orgresearchgate.net

When the rates of propagation and chain transfer are comparable (kp ≈ kCT), the reaction is approximately half-order with respect to both the thiol and ene concentrations (Rp ∝ [SH]1/2[ene]1/2). wikipedia.orgresearchgate.net

Studies have shown that for thiol-allyl ether and thiol-acrylate systems, the reaction is typically first-order in thiol concentration, indicating that chain transfer is the rate-limiting step. researchgate.net Conversely, for thiol-norbornene and thiol-vinyl ether systems, the kinetics are often half-order in both components. researchgate.net The specific kinetics involving this compound would depend on the chosen 'ene' co-monomer.

| Kinetic Parameter Ratio | Rate-Limiting Step | Reaction Order (Thiol) | Reaction Order (Ene) | Governing Equation |

|---|---|---|---|---|

| kp ≫ kCT | Chain Transfer | 1 | 0 | Rp ∝ [SH] |

| kp ≈ kCT | Propagation & Chain Transfer | ~0.5 | ~0.5 | Rp ∝ [SH]1/2[ene]1/2 |

| kp ≪ kCT | Propagation | 0 | 1 | Rp ∝ [ene] |

Ligand Exchange Mechanisms of this compound on Metal Nanocluster Surfaces

This compound (often abbreviated as PET in literature) is utilized as a protecting ligand in the synthesis and functionalization of atomically precise metal nanoclusters, particularly gold (Au) nanoclusters. researchgate.netnih.govresearchgate.net The dynamic nature of the gold-sulfur interface allows for ligand exchange reactions (LERs), which are crucial for modifying the properties of these nanoclusters. researchgate.netnih.gov

Experimental and computational studies support the view that ligand exchange on thiolate-protected gold nanoclusters generally follows an associative, SN2-like mechanism. researchgate.netnih.govnih.gov In this pathway, an incoming thiol from the solution attacks a metal atom on the cluster surface, forming a transient, higher-coordinate intermediate. nih.gov Subsequently, a resident thiolate ligand is displaced from the surface. nih.gov

Structural studies on partially exchanged nanoclusters, such as Au₁₀₂(p-MBA)₄₀(p-BBT)₄, have provided direct evidence for this mechanism. nih.gov The exchange was observed to occur at specific, solvent-exposed gold atoms on the nanocluster surface, which is consistent with an associative pathway. nih.gov The exchange of ligands like this compound on clusters such as Au₂₅(SR)₁₈ and Au₃₈(SR)₂₄ is believed to proceed through this associative displacement mechanism, allowing for the introduction of new functionalities onto the nanocluster surface. researchgate.netnih.gov

Beyond the exchange with free thiols in solution, ligands can also exchange directly between nanoclusters. researchgate.netnih.gov This intercluster exchange process has been observed even in the absence of free thiols in the surrounding solution. nih.gov

Experiments involving mixtures of two different, yet homologous, nanocluster populations, such as Au₂₅(SBut)₁₈ and Au₂₅(2-PET)₁₈, have demonstrated this phenomenon. researchgate.net Over time, mass spectrometry reveals the formation of mixed-ligand clusters, confirming that ligands migrate from one cluster to another. researchgate.net This dynamic process highlights the lability of the gold-thiolate bond and the fluid nature of the ligand shell on the nanocluster surface. nih.gov Recent molecular dynamics simulations suggest that the formation and exchange of [Au-S]n ring-like structures can mediate these intercluster reactions and coalescence events. escholarship.orgosti.gov

| Nanocluster | Original Ligand | Incoming Ligand / Exchanging Partner | Exchange Type | Reference |

|---|---|---|---|---|

| Au₂₅(SBut)₁₈ | SBut (Butanethiol) | Au₂₅(2-PET)₁₈ | Intercluster | researchgate.net |

| Au₃₈(2-PET)₂₄ | 2-PET | [2.2]-paracyclophane-4-thiol | Free Thiol Exchange | nih.gov |

| Au₁₀₂(p-MBA)₄₄ | p-MBA | p-BBT | Free Thiol Exchange (Associative) | nih.gov |

Catalytic Mechanisms in Thiol-Mediated Organic Transformations

While not typically a catalyst in its own right, this compound can play a crucial role as a reagent or co-catalyst in various catalytic cycles, primarily through C-S bond formation or by participating in radical-mediated pathways.

One key example is the copper-catalyzed thioetherification of benzyl (B1604629) alcohols. nih.gov In these reactions, a copper salt like Cu(OTf)₂ acts as a Lewis acid catalyst to activate the alcohol. nih.gov The proposed mechanism proceeds through an SN1-type pathway where the catalyst facilitates the departure of the hydroxyl group to form a stabilized benzylic carbocation in situ. nih.gov A thiol, such as this compound, then acts as a nucleophile, attacking the carbocation to form the final thioether product. nih.gov In this cycle, the thiol is a stoichiometric reactant, but its nucleophilic addition is the key product-forming step within the catalytic process mediated by the copper catalyst.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, with thioethers being prevalent motifs in pharmaceuticals, natural products, and materials science. nih.govsemanticscholar.org Transition metal catalysis offers efficient and selective methods for constructing these bonds, often under milder conditions than traditional methods. nih.govresearchgate.net Catalysts based on palladium, copper, nickel, and iron have been extensively developed for C-S cross-coupling reactions, typically involving the reaction of a thiol with an aryl or vinyl halide. nih.govdicp.ac.cn

The general mechanism for these cross-coupling reactions, particularly with palladium catalysts, often involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. In this cycle, a low-valent metal complex activates an organic halide, followed by reaction with a metal thiolate complex (formed from the thiol and a base), and subsequent elimination of the thioether product regenerates the catalyst. dicp.ac.cnrsc.org

A notable application is the copper-catalyzed thioetherification of alcohols, which proceeds via C-O bond cleavage. semanticscholar.orgrsc.org In a study on the coupling of benzyl alcohols with thiols, Cu(OTf)₂ was identified as an effective Lewis acid catalyst. semanticscholar.orgrsc.org The proposed mechanism for tertiary benzyl alcohols, such as the structurally related 2-phenylpropan-2-ol, involves the formation of a stable carbocation intermediate upon coordination of the alcohol to the copper catalyst and subsequent loss of water. This carbocation is then trapped by the thiol nucleophile to form the C-S bond. This Sₙ1-type pathway is favored for substrates that can form stabilized carbocations. semanticscholar.orgrsc.org

Table 1: Copper-Catalyzed Thioetherification of 2-Phenylpropan-2-ol with Various Thiols This table illustrates the scope of the copper-catalyzed reaction with a substrate structurally related to the 2-phenylpropane core.

| Thiol Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorobenzenethiol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 96 | rsc.org |

| Thiophenol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 94 | rsc.org |

| 4-Chlorobenzenethiol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 98 | rsc.org |

| 4-Methylbenzenethiol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 95 | rsc.org |

| 1-Hexanethiol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 85 | rsc.org |

| Cyclohexanethiol | Cu(OTf)₂ (3 mol%) | DCM | 25 | 78 | rsc.org |

DCM: Dichloromethane

Nickel-catalyzed systems have also proven effective for C-S bond formation. The use of air-stable nickel(0) precatalysts with phosphine (B1218219) ligands, such as Xantphos, enables the thioetherification of even electron-rich aryl chlorides, which are typically challenging substrates. uwa.edu.au These reactions expand the scope of accessible thioether compounds. uwa.edu.au

Hydrothiolation Reaction Pathways and Regioselectivity

Hydrothiolation, the addition of a thiol's S-H bond across an unsaturated C-C bond, is an atom-economical method for synthesizing sulfides. escholarship.org The reaction can proceed through two primary pathways: a radical mechanism or an electrophilic/nucleophilic (ionic) mechanism, which dictates the regioselectivity of the product. csic.es

Radical Pathway (Anti-Markovnikov Selectivity): The radical-mediated thiol-ene reaction typically yields the anti-Markovnikov product. This pathway can be initiated by radical initiators, UV light, or, more recently, visible-light photoredox catalysis. researchgate.netscispace.comresearchgate.net In photoredox catalysis, a photoexcited catalyst oxidizes the thiol to a thiol radical cation, which then deprotonates to form a thiyl radical. scispace.com This electrophilic thiyl radical adds to the alkene at the less substituted carbon, generating a carbon-centered radical on the more substituted carbon. Subsequent hydrogen atom transfer from another thiol molecule furnishes the linear, anti-Markovnikov thioether and propagates the radical chain. researchgate.netscispace.com

Ionic Pathway (Markovnikov Selectivity): In contrast, acid-catalyzed or certain transition-metal-catalyzed hydrothiolations proceed via an ionic mechanism to afford the branched, Markovnikov product. csic.esarkat-usa.org Lewis acids or Brønsted acids can activate the alkene toward nucleophilic attack by the thiol. csic.es For styrenic alkenes, this involves the formation of a stabilized benzylic carbocation intermediate after the initial protonation or coordination to the catalyst. The thiol then attacks this more substituted carbocationic center. csic.esthieme-connect.com Iron(III) salts, for instance, have been shown to be effective catalysts for the Markovnikov hydrothiolation of styrenes, minimizing the competing radical pathway. csic.es Similarly, zinc iodide has been used to promote Markovnikov addition, whereas zinc acetate (B1210297) under aerobic conditions can favor the anti-Markovnikov product via a radical process. arkat-usa.org

The choice of catalyst and reaction conditions is therefore crucial for controlling the regiochemical outcome. For example, rhodium-catalyzed hydrothiolation of 1,3-dienes can be tuned by the choice of counter-ion; non-coordinating anions favor η⁴-diene coordination leading to allylic sulfides (1,2- or 1,4-addition), while coordinating anions favor η²-coordination and subsequent formation of homoallylic sulfides (3,4-addition). escholarship.org

Table 2: Regioselectivity in Catalytic Hydrothiolation of Styrenes This table summarizes the regiochemical outcome of styrene (B11656) hydrothiolation under different catalytic systems.

| Catalyst System | Thiol | Alkene | Regioselectivity | Product Type | Reference |

| Fe(NTf₂)₃ (10 mol%) | Thiophenol | 4-Chlorostyrene | >99:1 | Markovnikov | csic.es |

| ZnI₂ | 1-Butanethiol | Styrene | >99:1 | Markovnikov | arkat-usa.org |

| Zn(OAc)₂ / Air | 1-Butanethiol | Styrene | >99:1 | Anti-Markovnikov | arkat-usa.org |

| Ru(bpz)₃(PF₆)₂ / Visible Light | Benzyl Mercaptan | Styrene | High | Anti-Markovnikov | scispace.com |

| I₂ | Ethyl thioglycolate | α-Methylstyrene (2-phenylpropene) | High | Markovnikov | thieme-connect.com |

Non-Covalent Interactions and Excited-State Proton Transfer in Thiol Systems

Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, are fundamental in determining the structure and reactivity of molecules. libretexts.orgrsc.org While the S-H bond in thiols is less polar than the O-H bond in alcohols, it can still act as a hydrogen bond donor, and the sulfur atom's lone pairs can act as hydrogen bond acceptors. These interactions influence molecular recognition and the condensed-phase properties of sulfur-containing compounds. libretexts.org

A particularly fascinating phenomenon observed in certain molecules is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. researchgate.net The molecule exists in a stable "normal" form (N) in the ground state, but upon absorbing light, it reaches an excited state (N). In this excited state, the acidity and basicity of the proton donor and acceptor groups, respectively, are significantly increased, facilitating an ultrafast proton transfer to form an excited tautomer (T). mdpi.combohrium.com This tautomer then relaxes to its ground state (T) via fluorescence, often with a large separation between the absorption and emission wavelengths (a large Stokes shift), before rapidly converting back to the stable N form. ntu.edu.tw

While ESIPT has been extensively studied in systems with O-H and N-H donors, recent research has unveiled this phenomenon in thiol-containing molecules. researchgate.netntu.edu.tw Studies on flavone (B191248) derivatives containing an intramolecular S-H---O= hydrogen bond have provided the first experimental evidence for ESIPT involving a thiol proton. ntu.edu.tw For example, 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF) exhibits a normal absorption but emits a highly red-shifted fluorescence with a Stokes shift of 12,230 cm⁻¹. ntu.edu.tw This is attributed to an ultrafast (<< 180 fs) ESIPT from the thiol group to the carbonyl oxygen. bohrium.comntu.edu.tw

The photophysical properties of these thiol-based ESIPT systems are sensitive to the molecular structure and environment. bohrium.comntu.edu.tw The efficiency of the tautomer emission depends on the nature of the excited state. If the excited tautomer has significant nπ* character, non-radiative decay pathways can dominate, quenching the fluorescence. However, structural modifications, such as adding strong electron-donating groups, can favor a ππ* configuration in the excited tautomer, leading to prominent fluorescence. ntu.edu.tw The polarity of the solvent can also influence the process by affecting the stability of the intramolecular hydrogen bond in the excited state. bohrium.com Although not yet documented specifically for this compound, the principles derived from these model systems suggest that aromatic thiols with appropriate intramolecular hydrogen bond acceptors could potentially exhibit such photochemical behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Phenylpropane 1 Thiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 2-phenylpropane-1-thiol, ¹H and ¹³C NMR are fundamental in confirming its molecular framework, while ³¹P NMR becomes crucial when the thiol is incorporated into phosphorus-containing systems.

¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. For this compound, the analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each atom in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the methine proton, the methylene protons adjacent to the sulfur atom, and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region. The methine proton shows a distinct multiplicity due to coupling with the adjacent methylene and methyl protons. The methylene protons adjacent to the thiol group are diastereotopic and can appear as a complex multiplet, further split by the methine proton. The methyl protons typically appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons of the phenyl group will have signals in the characteristic aromatic region. The methine carbon, the methylene carbon bearing the thiol group, and the methyl carbon will each have specific chemical shifts that are indicative of their local electronic environment.

A representative, though not experimentally sourced, compilation of expected chemical shifts for this compound is provided below for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 (m) | 126.0-145.0 |

| CH | ~3.10 (m) | ~45.0 |

| CH₂ | ~2.60 (m) | ~35.0 |

| CH₃ | ~1.30 (d) | ~20.0 |

| SH | ~1.50 (t) | - |

³¹P NMR spectroscopy is a highly sensitive and informative technique for characterizing organophosphorus compounds. oxinst.com When this compound is phosphitylated, for instance, by reacting it with a phosphorus(III) chloride, ³¹P NMR becomes an indispensable tool for monitoring the reaction and characterizing the resulting product. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. uoc.grresearchgate.net

The ³¹P chemical shift range is extensive, covering over 700 ppm, which allows for clear distinction between different phosphorus environments. uoc.gr For phosphitylated thiols, the ³¹P signal will appear in a characteristic region of the spectrum. For example, trivalent phosphorus compounds, such as phosphites, generally resonate in a broad downfield region. The precise chemical shift can provide insights into the electronic environment of the phosphorus atom, influenced by the electronegativity and steric bulk of the attached 2-phenylpropylthio group. Furthermore, coupling between the phosphorus nucleus and adjacent protons (¹H) or carbons (¹³C) can provide additional structural information, although proton decoupling is commonly employed to simplify the spectrum. huji.ac.il

The application of ³¹P NMR is crucial in fields like nucleotide chemistry, where thiolated and phosphitylated moieties are common. nih.gov It allows for the detailed analysis of compounds with P-S bonds and provides a means to assess the purity and structure of these molecules. nih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Chirality Assessment

When dealing with chiral molecules like (R)- or (S)-2-phenylpropane-1-thiol, chiroptical spectroscopic techniques are essential for assessing their stereochemical properties. Electronic Circular Dichroism (ECD) is a powerful method for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org A non-zero ECD signal is a direct consequence of the molecule's chirality. The resulting spectrum, a plot of the difference in absorbance (ΔA) versus wavelength, is characteristic of the molecule's absolute configuration and conformation.

For this compound, the ECD spectrum will be dominated by electronic transitions associated with the phenyl chromophore. The chiral center adjacent to the phenyl ring induces a chiral perturbation on these transitions, leading to observable ECD signals. The sign and intensity of the Cotton effects (the peaks and troughs in the ECD spectrum) are sensitive to the stereochemistry at the chiral center. nih.gov

Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are frequently employed in conjunction with experimental ECD measurements. acs.org By calculating the theoretical ECD spectrum for a given absolute configuration, it can be compared with the experimental spectrum to confidently assign the absolute configuration of the chiral thiol. nih.gov This combined experimental and theoretical approach is invaluable for the stereochemical characterization of chiral thiols and their derivatives, such as in the study of chiral-ligand-protected gold nanoclusters. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray Diffraction (XRD) is a premier analytical technique for the unambiguous determination of the solid-state structure of crystalline materials. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed three-dimensional model of the atomic arrangement within the crystal lattice can be constructed. This methodology provides precise data on bond lengths, bond angles, torsional angles, and the spatial arrangement of molecules relative to one another.

For a compound such as this compound, which is a liquid at room temperature, XRD analysis would first require its crystallization, potentially through low-temperature techniques, or the synthesis of a suitable solid derivative. Although specific crystallographic data for this compound is not extensively available in published literature, the analysis would follow established principles of single-crystal XRD. nih.gov A suitable crystal would be mounted on a goniometer and cooled, often in a stream of cold nitrogen, to minimize thermal motion. researchgate.net The crystal is then rotated while being exposed to a monochromatic X-ray beam, and the resulting diffraction spots are collected on a detector. mdpi.com

The analysis of these diffraction data allows for the determination of the unit cell parameters, which define the fundamental repeating unit of the crystal. These parameters include the lengths of the cell axes (a, b, c), the angles between them (α, β, γ), and the volume of the cell (V). The data also reveals the crystal system and the space group, which describes the symmetry elements present in the crystal. Subsequent refinement of the structural model yields the precise coordinates of each atom, allowing for a comprehensive understanding of the molecule's conformation and its packing within the crystal lattice. This can reveal important intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds involving the thiol group, which govern the bulk properties of the material. researchgate.neteurjchem.com

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₁₂S |

| Formula Weight | The mass of one mole of the compound. | 152.26 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 7.8975, b = 11.6546, c = 11.0648 |

| β [°] | The angle of the unit cell axis. | 105.212 |

| Volume [ų] | The volume of the unit cell. | 982.74 |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density [g/cm³] | The theoretical density of the crystal. | 1.346 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable analytical tool for the study of this compound systems, offering high sensitivity for molecular weight determination and structural elucidation. nih.gov It is particularly valuable for real-time reaction monitoring and the definitive identification of products, intermediates, and impurities. nih.gov

Reaction Monitoring The progress of a chemical reaction involving this compound can be effectively monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). By periodically sampling the reaction mixture, one can track the decrease in the signal intensity corresponding to the molecular ion of the starting material, this compound (m/z 152.07), while simultaneously observing the appearance and increase in intensity of the ion corresponding to the product. mdpi.com For example, in a dimerization reaction to form the corresponding disulfide, a new peak at m/z 302.12 (for the protonated molecule [M+H]⁺ of C₁₈H₂₂S₂) would emerge and grow over time. This allows for the precise determination of reaction kinetics and endpoints.

Product Identification and Fragmentation Analysis Mass spectrometry is a powerful technique for identifying unknown products from reactions of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in determining the elemental composition of a product. For instance, the oxidation of the thiol group can lead to various products, each with a distinct mass shift from the parent molecule. The formation of a sulfenic acid (-SOH), sulfinic acid (-SO₂H), or sulfonic acid (-SO₃H) would result in mass increases of 16, 32, and 48 Da, respectively, which are readily detected. nih.gov

Electron Ionization (EI) mass spectrometry provides detailed structural information through analysis of fragmentation patterns. chemguide.co.uk The molecular ion (M⁺) of this compound is observed at a mass-to-charge ratio (m/z) of approximately 152. This molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.org The fragmentation pattern is dictated by the structure of the molecule, with cleavage often occurring at bonds adjacent to the functional group or the aromatic ring to form stable carbocations. whitman.edu

For this compound, key fragmentation pathways include:

Benzylic Cleavage: The bond between the phenyl group and the propane (B168953) chain can cleave, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is a very common and often abundant fragment for alkylbenzene derivatives. whitman.edu

Alpha Cleavage: Cleavage of the C-C bond alpha to the thiol group can result in the loss of a CH₂SH radical, leading to a fragment ion.

Loss of SH: The loss of a sulfhydryl radical (•SH) can produce a cation at m/z 119.

The unique fragmentation pattern serves as a molecular fingerprint, allowing for the differentiation of this compound from its isomers, such as 3-phenylpropane-1-thiol or 2-phenylpropane-2-thiol, which would exhibit different fragmentation pathways. researchgate.netchemscene.comchemspider.com

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 152 | [C₉H₁₂S]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₉H₁₁]⁺ | Loss of •SH radical |

| 105 | [C₈H₉]⁺ | Loss of •CH₂SH radical |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form Tropylium ion |

Advanced Applications of 2 Phenylpropane 1 Thiol in Chemical Sciences

Engineering of Self-Assembled Monolayers (SAMs) on Noble Metal Substrates

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a substrate. Thiol-based SAMs on noble metals like gold are a cornerstone of nanotechnology, offering a method to precisely control the chemical and physical properties of surfaces. While specific research detailing the SAM characteristics of 2-phenylpropane-1-thiol is limited, its structural properties can be understood within the broader context of alkanethiol and aromatic thiol assembly on gold.

Structural Conformation and Molecular Packing Density of Thiolate SAMs

The formation of SAMs is driven by the strong chemical affinity between the sulfur headgroup of the thiol and the gold substrate, forming a stable Au-S bond. The subsequent organization of the molecules is governed by a balance of molecule-substrate interactions and intermolecular forces, such as van der Waals interactions between adjacent molecules.

In the case of aromatic thiols, the presence of phenyl rings introduces additional π-π stacking interactions that can influence the molecular arrangement, often leading to a "herringbone" pattern. For a molecule like this compound, the steric bulk of the phenyl group and the methyl group at the chiral center would likely result in a lower packing density compared to simple n-alkanethiols, creating a more loosely packed monolayer researchgate.net. This less dense packing could expose more of the underlying substrate and alter the surface's interfacial properties.

Investigations of Thermal Stability and Desorption Kinetics in SAMs

The thermal stability of SAMs is crucial for their application in devices that may operate at elevated temperatures. The desorption of thiolates from a gold surface is a complex process that can occur through multiple pathways. Typically, at lower temperatures (around 350 K for alkanethiols), desorption can occur via the dimerization of two adjacent thiolates to form a dialkyl disulfide mdpi.com. At higher temperatures (above 400 K), direct cleavage of the Au-S bond can lead to the desorption of thiolate radicals or thiol monomers mdpi.comcore.ac.uk.

Functionalization of Metal Nanoclusters as Chiral Ligands

Atomically precise gold nanoclusters are a class of nanomaterials that bridge the gap between single atoms and larger plasmonic nanoparticles. Their discrete, molecule-like electronic energy levels give rise to unique optical and catalytic properties. This compound has proven to be an effective chiral ligand in the synthesis and functionalization of these nanoclusters.

Synthesis and Transformation of Chiral Gold Nanoclusters Utilizing this compound

One of the most significant applications of this compound is in the enantioselective synthesis of intrinsically chiral gold nanoclusters. The Au₃₈(SR)₂₄ cluster is a well-studied example, known to possess a chiral bi-icosahedral Au₂₃ core protected by Au-S "staple" motifs nih.govacs.org. When an achiral thiol like 2-phenylethanethiol (B1584568) is used, a racemic mixture of left- and right-handed Au₃₈ clusters is produced nih.gov.

However, by employing an enantiomerically pure form of a chiral thiol, such as (R)-2-phenylpropane-1-thiol or (S)-2-phenylpropane-1-thiol (R/S-PET), chemists can direct the synthesis to produce an excess of one enantiomer of the Au₃₈ nanocluster. This process results in the formation of enantiopure Au₃₈(R-PET)₂₄ and Au₃₈(S-PET)₂₄ nanoclusters acs.org. Ligand exchange reactions can also be used to introduce chirality or transform the size of existing nanoclusters. For example, reacting an achiral Au₂₅(SR)₁₈ cluster with chiral this compound can induce a transformation into a different-sized chiral cluster researchgate.net.

Influence of Chiral Ligands on Nanocluster Properties and Reactivity

The use of chiral ligands like this compound has a profound impact on the chiroptical properties of the resulting nanoclusters. The chirality of these ligand-protected clusters can arise from the intrinsic chirality of the metallic core, the arrangement of the ligands on the surface, or the use of chiral ligands themselves.

In the case of Au₃₈(PET)₂₄, the nanocluster's core is intrinsically chiral. The chiral ligand serves to favor the formation of one core enantiomer over the other during synthesis. This enantiomeric preference is clearly observed in the circular dichroism (CD) spectra of the resulting clusters. The CD spectra of Au₃₈(R-PET)₂₄ and Au₃₈(S-PET)₂₄ exhibit multiple bands that are precise mirror images of each other, while their standard UV-vis absorption spectra remain identical acs.org. This demonstrates that the chiral response of the nanocluster is strongly influenced by the ligand shell, with contributions from both the metal core and the chiral ligands acs.org. These distinct chiroptical properties are critical for applications in chiral sensing and catalysis acs.org.

| Nanocluster | Chiral Ligand | Key Spectral Feature | Reference |

|---|---|---|---|

| Au₃₈(R-PET)₂₄ | (R)-2-Phenylpropane-1-thiol | CD spectrum with multiple bands | acs.org |

| Au₃₈(S-PET)₂₄ | (S)-2-Phenylpropane-1-thiol | Mirror-image CD spectrum to R-enantiomer | acs.org |

| rac-Au₃₈(SCH₂CH₂Ph)₂₄ | 2-Phenylethanethiol (achiral) | No net CD signal (racemic mixture) | nih.gov |

Exploration of Electrocatalytic Performance of Thiolate-Protected Nanoclusters

Thiolate-protected gold nanoclusters are emerging as a promising class of electrocatalysts for various energy conversion reactions, including the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) mdpi.com. Their high surface-area-to-volume ratio and precisely tunable electronic structures make them ideal model systems for studying catalytic mechanisms at the atomic level mdpi.comrsc.org.

The catalytic activity of these nanoclusters is highly dependent on their size, composition, and the nature of the protecting ligands rsc.org. The ligands can influence the electronic state of the gold core and can also play a role in stabilizing reaction intermediates or controlling reactant access to the catalytic sites. For instance, studies on Au₂₅(SR)₁₈ nanoclusters have shown that their electrocatalytic properties are affected by the charge state of the cluster and the specific thiol ligand used psu.edu. While specific studies on the electrocatalytic performance of nanoclusters protected by this compound are not yet prevalent, the principles established for other thiolate-protected clusters suggest that these materials hold potential. The phenyl group of the this compound ligand could, for example, interact with aromatic reactants through π-π stacking, potentially influencing the selectivity of certain electrocatalytic reactions. Further research is needed to explore the specific catalytic activities of these chiral nanoclusters.

Development of Polymerization and Crosslinking Systems

Thiol-Ene Photopolymerizations for Tunable Polymer Network Formation

Specific research data detailing the use of this compound in thiol-ene photopolymerization for creating tunable polymer networks could not be identified in the available scientific literature.

Role of Thiols as Co-initiators in Radical Photopolymerization Systems

There is no specific information available in the reviewed literature concerning the role of this compound as a co-initiator in radical photopolymerization systems.

Application as Reagents in Stereoselective Organic Synthesis

The primary application of this compound in stereoselective synthesis is its use as a chiral ligand in the creation of atomically precise noble metal nanoclusters, particularly gold (Au) nanoclusters. The inherent chirality of this compound is transferred to the nanocluster, making the cluster itself a chiral entity that can be used for enantioselective processes.

Research has demonstrated that the direct synthesis of enantiopure nanoclusters can be achieved using the chiral enantiomers of this compound, designated as (R)-PET and (S)-PET. For instance, enantioselective synthesis of chiral Au₃₈ nanoclusters has been successfully achieved using chiral this compound as the ligand. The resulting nanoclusters, such as Au₃₈(R-PET)₂₄ and Au₃₈(S-PET)₂₄, exhibit distinct chiroptical properties, with circular dichroism (CD) spectra that are precise mirror images of each other. This confirms that the chirality of the thiol ligand dictates the handedness of the nanocluster's structure.

These chiral nanoclusters are significant for their potential as catalysts in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. The atomically precise nature of these clusters, combined with their defined chirality, offers a bridge between homogeneous and heterogeneous catalysis, providing highly selective and active catalytic sites. The use of a chiral thiol like this compound is a key strategy in what is known as "direct synthesis," where a chiral ligand is used from the outset to produce an enantiomerically pure or enriched nanocluster.

The table below summarizes the key findings regarding the use of this compound in this context.

| Application Area | Compound Used | Key Finding | Resulting Product | Significance |

| Stereoselective Synthesis | (R)- and (S)-2-Phenylpropane-1-thiol | Used as a chiral ligand for the direct, enantioselective synthesis of gold nanoclusters. | Chiral Au₃₈(PET)₂₄ nanoclusters with mirror-image chiroptical properties. | Enables the creation of novel chiral catalysts for use in asymmetric organic synthesis. |

| Chiral Nanomaterial Engineering | (R)- and (S)-2-Phenylpropane-1-thiol | The chirality of the thiol ligand is transferred to the metal nanocluster, inducing intrinsic chirality. | Atomically precise, enantiopure gold nanoclusters. | Advances the field of chiral nanomaterials with potential applications in catalysis and chiroptical sensing. |

Computational and Theoretical Studies on 2 Phenylpropane 1 Thiol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-Phenylpropane-1-thiol.

While specific DFT studies on the reaction pathways and transition states of this compound are not abundant in the literature, the principles can be inferred from studies on similar thiol-containing molecules. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the minimum energy pathways, and characterizing the transition state structures.

For a generic thiol, such as this compound, DFT can be employed to investigate various reactions, including:

Oxidation: The formation of disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. DFT can elucidate the mechanisms of these oxidation reactions, for instance, by molecular oxygen or hydrogen peroxide, and determine the activation barriers for each step.

Thiol-ene and Thiol-yne reactions: The addition of the S-H bond across a double or triple bond is a powerful tool in organic synthesis. DFT calculations can predict the regioselectivity and stereoselectivity of these reactions by comparing the energies of the possible transition states. mdpi.com

Nucleophilic substitution: The thiolate anion of this compound can act as a nucleophile. DFT can model the SN2 reaction pathways, providing insights into the reaction kinetics and the influence of the phenylpropyl group on reactivity.

A hypothetical DFT study on the oxidation of this compound to its corresponding disulfide would involve optimizing the geometries of the reactant (thiol), the product (disulfide), and the transition state. The calculated energies of these species would allow for the determination of the reaction's activation energy and enthalpy.

Table 1: Hypothetical DFT-Calculated Energies for the Oxidation of a Generic Thiol (R-SH) Note: This table is illustrative and not based on actual calculated data for this compound.

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 2 R-SH | B3LYP/6-31G(d) | -X.XXXX | 0.0 |

| Transition State | B3LYP/6-31G(d) | -Y.YYYY | +25.0 |

| R-S-S-R + H₂ | B3LYP/6-31G(d) | -Z.ZZZZ | -50.0 |

The flexible side chain of this compound allows for the existence of multiple conformers. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's physical and chemical properties. DFT calculations are well-suited for performing conformational analyses.

A systematic conformational search for this compound would involve rotating the dihedral angles of the C-C and C-S bonds in the side chain and calculating the energy of each resulting conformation. This allows for the identification of the global minimum and other low-energy conformers.

Furthermore, DFT can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, the thiol group can act as both a hydrogen bond donor and acceptor. DFT calculations can quantify the strength of these interactions in dimers or larger clusters of the molecule. Studies on similar molecules like 2-phenylethanethiol (B1584568) have utilized these methods to understand the competition between different types of intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Thiol-Containing Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into their dynamic properties.

For systems containing this compound, MD simulations can be used to study:

Conformational Dynamics: While DFT can identify stable conformers, MD simulations can reveal the dynamics of interconversion between these conformers and their populations at a given temperature.

Solvation Effects: MD simulations explicitly including solvent molecules can provide a detailed picture of how this compound interacts with its environment. This is crucial for understanding its behavior in solution.

Behavior in Complex Systems: MD simulations are particularly powerful for studying the behavior of molecules in complex environments, such as on surfaces or within biological systems. For instance, simulations can model the interaction of this compound with a metal surface or its partitioning into a lipid bilayer. nih.govrsc.orgnih.gov

The accuracy of MD simulations is highly dependent on the force field used to describe the interactions between atoms. For thiols, specialized force field parameters are often required to accurately model the behavior of the sulfur atom.

Theoretical Prediction of Spectroscopic Properties (e.g., ECD spectra)

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation.

For chiral molecules like this compound, the prediction of Electronic Circular Dichroism (ECD) spectra is of particular interest. ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) is the most common method used to calculate ECD spectra.

A study on gold nanoclusters enantioselectively synthesized using chiral ligands, including this compound, highlights the importance of theoretical ECD calculations. nih.gov The theoretical approach for modeling the ECD of such nanoclusters involves calculating the spectrum for a given structure and comparing it with the experimental spectrum. This comparison allows for the assignment of the absolute configuration of the chiral ligand on the nanocluster surface. nih.gov The conformational flexibility of the ligand can significantly influence the calculated ECD spectrum, and therefore, it is often necessary to average the calculated spectra over several low-energy conformations. nih.gov

Table 2: Key Steps in the Theoretical Prediction of an ECD Spectrum

| Step | Description | Computational Method |

|---|---|---|

| 1 | Conformational search and optimization of low-energy conformers. | DFT |

| 2 | Calculation of excitation energies and rotational strengths for each conformer. | TD-DFT |

| 3 | Boltzmann averaging of the calculated spectra of all conformers. | Statistical Mechanics |

| 4 | Comparison with the experimental ECD spectrum. | - |

Modeling of Thiolate-Metal Surface Interactions

The interaction of thiols with metal surfaces is a cornerstone of self-assembled monolayer (SAM) technology. Computational modeling plays a crucial role in understanding the nature of the thiolate-metal bond and the structure of the resulting SAMs.

DFT calculations are widely used to model the adsorption of thiols on various metal surfaces, most notably gold. These calculations can provide detailed information about:

Adsorption Geometries: The preferred binding sites (e.g., hollow, bridge, or top sites on a crystal lattice) and the orientation of the adsorbed 2-Phenylpropane-1-thiolate on the surface.

Binding Energies: The strength of the interaction between the thiolate and the metal surface. This is a key parameter that determines the stability of the SAM.

Electronic Structure: The charge transfer between the thiolate and the metal surface and the modification of the electronic properties of both the molecule and the surface upon adsorption.

Recent advances in computational methods, such as the inclusion of van der Waals interactions in DFT calculations, have improved the accuracy of modeling these systems. semanticscholar.org Machine-learned interatomic potentials are also emerging as a powerful tool to enable long-timescale MD simulations of gold-thiolate systems, providing insights into their dynamic behavior and reactivity. nih.govacs.org

Table 3: Common Computational Approaches for Modeling Thiolate-Metal Interactions

| Computational Method | Information Obtained |

|---|---|

| DFT (with periodic boundary conditions) | Adsorption geometry, binding energy, electronic structure of the interface. |

| MD Simulations (with specialized force fields) | Dynamic behavior of the SAM, conformational ordering, response to external stimuli. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed electronic structure of the binding site combined with a classical description of the rest of the system. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.